molecular formula C14H28 B3189168 Nonylcyclopentane CAS No. 2882-98-6

Nonylcyclopentane

Cat. No.: B3189168
CAS No.: 2882-98-6
M. Wt: 196.37 g/mol
InChI Key: GDCYEUOAZVKNHT-UHFFFAOYSA-N
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Description

Nonylcyclopentane (CAS 2882-98-6) is a branched cyclic hydrocarbon with the molecular formula C₁₄H₂₈. It consists of a cyclopentane ring substituted with a nonyl (C₉H₁₉) chain. Key physical properties include:

  • Melting Point: -29°C
  • Boiling Point: 262°C (at atmospheric pressure)
  • Density: 0.8081 g/cm³ at 20°C
  • Refractive Index: 1.4467 at 20°C
  • Solubility: Highly soluble in acetone, benzene, ethanol, and ether .

This compound is used in industrial applications, including as a solvent and in flavor/fragrance industries due to its presence in tea aroma profiles .

Properties

CAS No.

2882-98-6

Molecular Formula

C14H28

Molecular Weight

196.37 g/mol

IUPAC Name

nonylcyclopentane

InChI

InChI=1S/C14H28/c1-2-3-4-5-6-7-8-11-14-12-9-10-13-14/h14H,2-13H2,1H3

InChI Key

GDCYEUOAZVKNHT-UHFFFAOYSA-N

SMILES

CCCCCCCCCC1CCCC1

Canonical SMILES

CCCCCCCCCC1CCCC1

Other CAS No.

2882-98-6

Origin of Product

United States

Comparison with Similar Compounds

Nonylcyclohexane (CAS 2883-02-5)

Nonylcyclohexane shares the same alkyl chain length as nonylcyclopentane but features a cyclohexane ring. Key differences include:

  • Melting Point: -10°C (vs. -29°C for this compound)
  • Boiling Point : 281°C (vs. 262°C)
  • Density : 0.8163 g/cm³ (higher due to cyclohexane’s larger ring and better packing efficiency)
  • Vaporization Enthalpy: 60.4 kJ/mol (octylcyclohexane, a shorter-chain analog) vs. 62.7 kJ/mol for this compound .

Structural Impact : The cyclohexane ring increases boiling point and density compared to cyclopentane derivatives, reflecting stronger van der Waals interactions.

Cyclotetradecane (CAS 295-17-0)

Differences include:

  • Melting Point: Not explicitly reported, but cyclic alkanes with larger rings (e.g., cyclododecane) typically melt near room temperature, suggesting cyclotetradecane has a higher melting point than this compound.
  • Boiling Point: Estimated to be lower than this compound due to reduced molecular branching.
  • Applications: Cyclotetradecane is less common in industrial applications, whereas this compound is utilized in flavor chemistry .

1-Tetradecene (CAS 1120-36-1)

A linear alkene (C₁₄H₂₈) with a double bond:

  • Melting Point : 70.2 kJ/mol (enthalpy at 298 K)
  • Boiling Point: 430–527°C (higher than this compound due to linear structure)
  • Reactivity: The double bond in 1-tetradecene allows for polymerization and addition reactions, unlike this compound, which is chemically inert under standard conditions .

Key Data Table: Comparative Properties of C₁₄H₂₈ Compounds

Compound CAS Number Structure Melting Point (°C) Boiling Point (°C) Density (g/cm³) Vaporization Enthalpy (kJ/mol) Applications
This compound 2882-98-6 Cyclopentane + C₉ -29 262 0.8081 62.7 Solvent, flavor chemistry
Nonylcyclohexane 2883-02-5 Cyclohexane + C₉ -10 281 0.8163 60.4 (octyl analog) Industrial solvents
Cyclotetradecane 295-17-0 C₁₄ cyclic alkane N/A ~300 (estimated) N/A N/A Rarely used
1-Tetradecene 1120-36-1 Linear alkene N/A 430–527 N/A 70.2 Polymer chemistry

Q & A

Q. How can nonylcyclopentane be synthesized and characterized in a laboratory setting?

  • Methodological Answer : Synthesis typically involves alkylation of cyclopentane with nonyl halides under Friedel-Crafts conditions. Purification is achieved via fractional distillation, and characterization employs NMR (¹H/¹³C) and GC-MS to confirm structure and purity. For reproducibility, document solvent ratios, catalyst loadings, and temperature gradients. Include spectral data (e.g., δ 1.25–1.45 ppm for methylene groups in ¹H NMR) and retention indices in GC .

Q. What are the key physical properties of this compound critical for experimental design?

  • Methodological Answer : Key properties include melting point (-29°C), boiling point (262°C), and solubility in organic solvents (e.g., ethanol, ether). Use differential scanning calorimetry (DSC) for phase transitions and viscometry for flow behavior. Reference experimental vs. calculated values (e.g., molecular weight: 196.4 g/mol; melting point discrepancy: -29°C [measured] vs. -31.1°C [calculated via Eq. 2]) to validate methods .

Table 1 : Physical Properties of this compound

PropertyExperimental ValueCalculated ValueMethod Used
Melting Point (°C)-29-31.1DSC
Molecular Weight (g/mol)196.4196.4Mass Spectrometry
Solubility in EthanolMiscible-ASTM D611

Q. What analytical techniques are essential for detecting this compound in complex mixtures?

  • Methodological Answer : Use gas chromatography (GC) with flame ionization detection (FID) for quantification, coupled with tandem mass spectrometry (GC-MS/MS) for structural confirmation. Optimize column parameters (e.g., polar vs. non-polar stationary phases) to resolve co-eluting hydrocarbons. Calibrate with internal standards (e.g., dodecane) to improve accuracy .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in this compound’s thermodynamic behavior?

  • Methodological Answer : Apply density functional theory (DFT) to calculate enthalpy of formation and Gibbs free energy, comparing results with experimental DSC/TGA data. For molecular dynamics (MD) simulations, use force fields (e.g., OPLS-AA) to model solvent interactions. Address discrepancies (e.g., melting point variations) by adjusting simulation parameters (e.g., lattice energies) .

Q. What strategies mitigate data contradictions in this compound’s solvent compatibility studies?

  • Methodological Answer : Conduct systematic solubility tests across solvents (e.g., acetone, benzene) under controlled temperatures. Use Hansen solubility parameters to predict compatibility and validate with experimental cloud-point measurements. For conflicting data, re-evaluate purity via HPLC and cross-reference with CRC Handbook values .

Q. How to design experiments probing this compound’s stability under extreme conditions?

  • Methodological Answer : Perform accelerated aging studies using autoclaves (high-pressure/temperature) and UV chambers (photooxidation). Monitor degradation via FTIR (C-H bond scission at 2900 cm⁻¹) and GC-MS for volatile byproducts. Apply Arrhenius kinetics to extrapolate shelf-life .

Q. What statistical frameworks are optimal for analyzing this compound’s structure-activity relationships?

  • Methodological Answer : Use multivariate regression to correlate alkyl chain length with properties like boiling point. Apply principal component analysis (PCA) to reduce dimensionality in datasets (e.g., solubility, viscosity). Validate models using leave-one-out cross-validation and report confidence intervals .

Guidelines for Ethical and Reproducible Research

  • Data Reporting : Adhere to NIH guidelines for documenting experimental conditions (e.g., catalyst batches, solvent purity) to ensure reproducibility .
  • Ethical Compliance : Obtain institutional approval for studies involving hazardous materials and disclose safety protocols (e.g., fume hood use, waste disposal) .

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